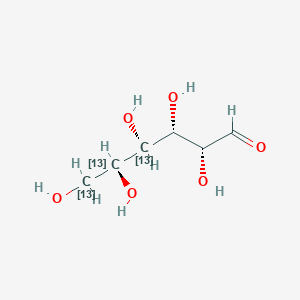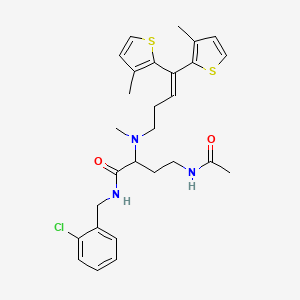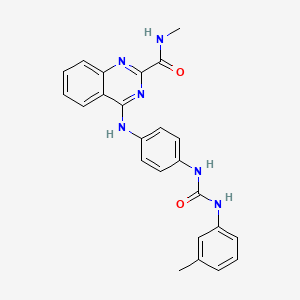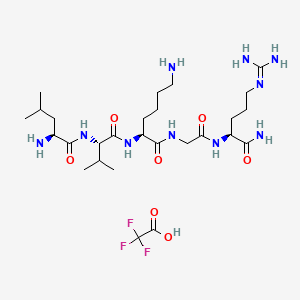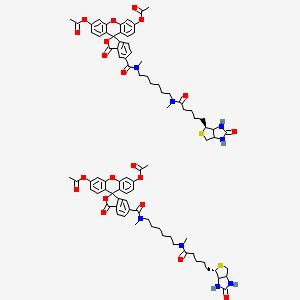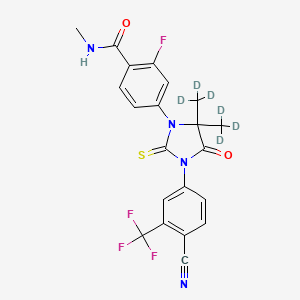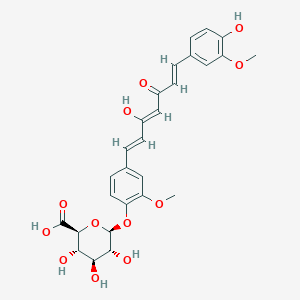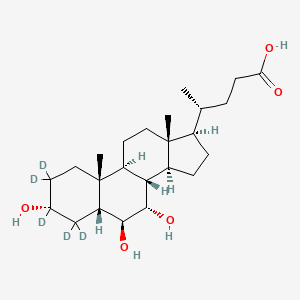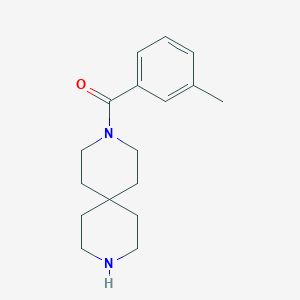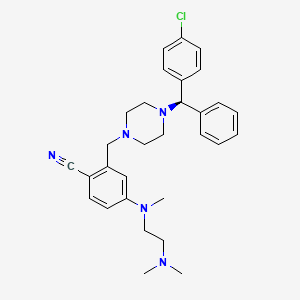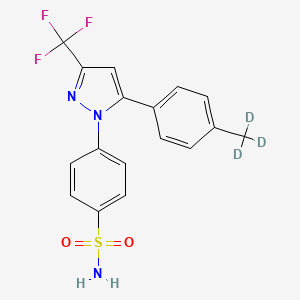
Celecoxib-d3 (methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celecoxib-d3 (methyl-d3) is a deuterium-labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in pharmacokinetic studies to understand the metabolism and distribution of celecoxib in the body. The deuterium labeling helps in tracking the compound more accurately in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of celecoxib-d3 (methyl-d3) involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-methylacetophenone to obtain 4-methyl-d3-acetophenone, which is then used in a Claisen condensation reaction with ethyl trifluoroacetate to form 4,4,4-trifluoro-1-(4-methyl-d3-phenyl)-butane-1,3-dione. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib-d3 (methyl-d3) .
Industrial Production Methods
Industrial production of celecoxib-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis has been employed to improve reaction times and reduce chemical exposure .
Analyse Des Réactions Chimiques
Types of Reactions
Celecoxib-d3 (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Tetrabutylammonium permanganate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Celecoxib carboxylic acid.
Reduction: Hydroxy celecoxib.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Celecoxib-d3 (methyl-d3) is widely used in scientific research, including:
Pharmacokinetic Studies: To track the metabolism and distribution of celecoxib in the body.
Drug Development: To study the effects of deuterium labeling on drug efficacy and safety.
Biological Research: To investigate the interaction of celecoxib with biological targets.
Industrial Applications: Used in the development of new formulations and delivery systems for celecoxib.
Mécanisme D'action
Celecoxib-d3 (methyl-d3) exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: The non-deuterated version of celecoxib.
Nimesulide: Another selective COX-2 inhibitor.
Rofecoxib: A selective COX-2 inhibitor with a similar mechanism of action.
Uniqueness
Celecoxib-d3 (methyl-d3) is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic studies. This labeling can also affect the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties .
Propriétés
Formule moléculaire |
C17H14F3N3O2S |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3 |
Clé InChI |
RZEKVGVHFLEQIL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
